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Compound of Interest

Compound Name: Naphthol AS-G

Cat. No.: B1668979 Get Quote

An In-depth Examination for Researchers and Drug Development Professionals

Naphthol AS-G (3-hydroxy-2-naphtho-o-anisidide) is a key intermediate in the synthesis of a

variety of azo dyes and pigments. A thorough understanding of its spectroscopic properties is

crucial for quality control, reaction monitoring, and the development of new applications in

materials science and potentially in the pharmaceutical industry as a chromogenic substrate or

labeling agent. This technical guide provides a comprehensive overview of the spectroscopic

characteristics of Naphthol AS-G, including its ultraviolet-visible (UV-Vis) absorption,

fluorescence, nuclear magnetic resonance (NMR), and infrared (IR) spectra. Detailed

experimental protocols for these analytical techniques are also presented to facilitate

reproducible research.

Physicochemical Properties
A summary of the key physicochemical properties of Naphthol AS-G is provided in Table 1.

These properties are fundamental for its handling, dissolution, and application in various

experimental setups.

Table 1: Physicochemical Properties of Naphthol AS-G
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Property Value

Chemical Name 3-hydroxy-2-naphtho-o-anisidide

Synonyms Naphthol AS-G, Azoic Coupling Component 20

CAS Number 91-96-3

Molecular Formula C₁₈H₁₅NO₃

Molecular Weight 293.32 g/mol

Appearance Beige to light grey powder

Melting Point Approximately 248-250 °C[1]

Solubility

Insoluble in water; soluble in organic solvents

like dimethylformamide (DMF) and alkaline

solutions.

Spectroscopic Data
The spectroscopic data for Naphthol AS-G and its direct precursor, 3-hydroxy-2-naphthoic

acid, are summarized in the following tables. While a complete set of publicly available, peer-

reviewed spectroscopic data specifically for Naphthol AS-G is limited, the following information

has been compiled from various sources and data for closely related analogues.

UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is instrumental in characterizing the electronic transitions within the

molecule. The absorption maxima (λmax) are influenced by the solvent environment.

Table 2: UV-Visible Absorption Data
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Compound Solvent λmax (nm)
Molar Absorptivity
(ε) (L·mol⁻¹·cm⁻¹)

Naphthol AS-G

derivative pigment
DMF 505 28,617

3-Hydroxy-2-

naphthoic acid
Alcohol 232, 266, 328

63,096 (log ε = 4.80),

6,026 (log ε = 3.78),

1,905 (log ε = 3.28)

Note: Data for the Naphthol AS-G derivative pigment refers to the azo dye formed from

Naphthol AS-G, not the intermediate itself.

Fluorescence Spectroscopy
Naphthol derivatives are known for their fluorescent properties. The emission spectrum is

typically a mirror image of the absorption spectrum and is characterized by the wavelength of

maximum emission.

Specific fluorescence emission data for Naphthol AS-G is not readily available in the reviewed

literature. Researchers are encouraged to perform fluorescence spectroscopy to determine the

emission maximum and quantum yield in various solvents.

Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The characteristic vibrational frequencies for Naphthol AS-G are presented below.

Table 3: FTIR Peak Assignments for Naphthol AS Pigment Derivative
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Wavenumber (cm⁻¹) Assignment

1697, 1683 C=O stretching (Amide I)

1602 C=C stretching (aromatic)

1551 N-H bending and C-N stretching (Amide II)

1508, 1490 C=C stretching (aromatic)

1145 C-O stretching

Note: These peak assignments are for a red azo pigment derived from a Naphthol AS

compound and may slightly differ for pure Naphthol AS-G.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

Detailed and assigned ¹H and ¹³C NMR spectra for Naphthol AS-G are not consistently

available in the public domain. The data for its precursor, 3-hydroxy-2-naphthoic acid, is

provided for reference.

Table 4: ¹³C NMR Chemical Shifts (δ) for 3-Hydroxy-2-naphthoic acid

Carbon Atom Chemical Shift (ppm)

Assignments require experimental data and

theoretical calculations not publicly available.
Data not available

Table 5: ¹H NMR Chemical Shifts (δ) for 3-Hydroxy-2-naphthoic acid

Proton Chemical Shift (ppm)

Assignments require experimental data and

theoretical calculations not publicly available.
Data not available
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

UV-Visible Spectrophotometry
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of Naphthol
AS-G.

Materials:

Naphthol AS-G

Spectrophotometric grade solvent (e.g., Dimethylformamide - DMF)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Stock Solution Preparation: Accurately weigh a precise amount of Naphthol AS-G (e.g., 10

mg) and dissolve it in the chosen solvent in a 100 mL volumetric flask to prepare a stock

solution of known concentration.

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations

in the range of 1-20 µg/mL.

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for at least

30 minutes. Set the wavelength range to scan from 200 to 800 nm.

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and

record the baseline.

Sample Measurement: Record the UV-Vis absorption spectrum for each of the diluted

solutions.
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Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-

Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l

is the path length (1 cm), calculate the molar absorptivity (ε).

Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and the wavelength of maximum

emission for Naphthol AS-G.

Materials:

Naphthol AS-G solution (prepared as for UV-Vis)

Fluorescence cuvettes

Spectrofluorometer

Procedure:

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

Excitation Wavelength Selection: Set the excitation wavelength to the λmax value obtained

from the UV-Vis absorption spectrum.

Emission Scan: Scan the emission spectrum over a wavelength range starting from the

excitation wavelength to a longer wavelength (e.g., λex + 20 nm to 800 nm).

Data Analysis: Identify the wavelength of maximum fluorescence emission. The fluorescence

intensity can be correlated with concentration for quantitative studies.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of Naphthol AS-G to identify its functional groups.

Materials:

Naphthol AS-G (finely ground powder)

FTIR grade Potassium Bromide (KBr), dried
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Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of Naphthol AS-G with approximately 200 mg of dry KBr in an

agate mortar until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet die.

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a

transparent or translucent pellet.

Background Spectrum: Place the KBr pellet holder (without the sample pellet) in the FTIR

spectrometer and record a background spectrum.

Sample Spectrum: Place the sample pellet in the holder and record the FTIR spectrum.

Data Analysis: The resulting spectrum will show absorption bands corresponding to the

vibrational frequencies of the functional groups in Naphthol AS-G. Assign the major peaks to

their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of Naphthol AS-G for detailed structural

elucidation.

Materials:

Naphthol AS-G

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

NMR tubes (5 mm)
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NMR spectrometer

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Naphthol AS-G for ¹H NMR or 20-

50 mg for ¹³C NMR in about 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR

tube.

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

Shimming: Shim the magnetic field to achieve homogeneity, which is crucial for obtaining

high-resolution spectra.

Data Acquisition:

For ¹H NMR, acquire the spectrum using standard parameters.

For ¹³C NMR, acquire the spectrum. A larger number of scans will likely be required due to

the lower natural abundance of ¹³C.

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction,

and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the

relative number of protons. Assign the chemical shifts to the corresponding protons and

carbons in the molecule.

Experimental Workflow Visualization
The primary application of Naphthol AS-G is in the synthesis of azo dyes. The general

workflow for this process, known as azo coupling, is depicted in the following diagram.
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Step 1: Diazotization

Step 2: Azo Coupling

Aromatic Amine
(e.g., o-anisidine)

Diazonium Salt

Sodium Nitrite
(NaNO₂)

Acidic Conditions
(e.g., HCl, 0-5 °C)

Azo Dye/Pigment

Coupling Reaction

Naphthol AS-G

Alkaline Conditions
(e.g., NaOH)

Click to download full resolution via product page

General workflow for the synthesis of an azo dye using Naphthol AS-G.

This guide provides a foundational understanding of the spectroscopic properties of Naphthol
AS-G and the experimental methodologies for their determination. Further research to obtain

high-resolution, fully assigned spectra will be invaluable for the broader scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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